- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

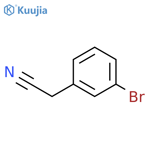

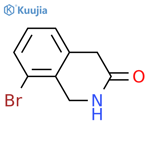

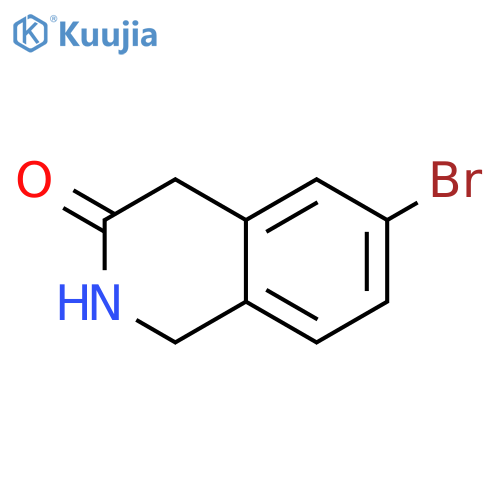

Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

943749-57-3 structure

Produktname:6-bromo-2,4-dihydro-1H-isoquinolin-3-one

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-bromo-1,4-dihydro-2H-isoquinolin-3-one

- 6-bromo-1,4-dihydroisoquinolin-3(2H)-one

- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

- 6-bromo-2,4-dihydro-1H-isoquinolin-3-one

- SY263246

- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone

- 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-

- 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)

- CS-0040551

- 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

- CZALQHYWGITYHK-UHFFFAOYSA-N

- F53175

- EN300-2010259

- MFCD26127257

- SCHEMBL1852665

- AKOS023824105

- Z1813375979

- 943749-57-3

- KS-9120

- DB-207416

-

- MDL: MFCD26127257

- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)

- InChI-Schlüssel: CZALQHYWGITYHK-UHFFFAOYSA-N

- Lächelt: O=C1CC2C(=CC=C(C=2)Br)CN1

Berechnete Eigenschaften

- Genaue Masse: 224.97893 g/mol

- Monoisotopenmasse: 224.97893 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 0

- Komplexität: 195

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.4

- Topologische Polaroberfläche: 29.1

- Molekulargewicht: 226.07

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543665-1g |

6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |

943749-57-3 | 95% | 1g |

€1017.70 | 2025-02-19 | |

| abcr | AB543665-100 mg |

6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; . |

943749-57-3 | 95% | 100mg |

€423.00 | 2023-06-14 | |

| Enamine | EN300-2010259-1.0g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 1.0g |

$846.0 | 2023-07-06 | |

| Enamine | EN300-2010259-5.0g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 5.0g |

$3512.0 | 2023-07-06 | |

| Enamine | EN300-2010259-0.25g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 0.25g |

$419.0 | 2023-09-16 | |

| Enamine | EN300-2010259-0.05g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 0.05g |

$197.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK194-100mg |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one |

943749-57-3 | 95% | 100mg |

885.0CNY | 2021-07-15 | |

| Enamine | EN300-2010259-5g |

6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |

943749-57-3 | 95% | 5g |

$3512.0 | 2023-09-16 | |

| Chemenu | CM367360-250mg |

6-Bromo-2,4-dihydro-1H-isoquinolin-3-one |

943749-57-3 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02794-1g |

6-bromo-1,4-dihydroisoquinolin-3(2H)-one |

943749-57-3 | 95% | 1g |

$560 | 2023-09-07 |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Referenz

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Oxygen ; 15 min, 180 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled

Referenz

- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C

Referenz

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Referenz

- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Verwandte Literatur

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one) Verwandte Produkte

- 916979-29-8(2-\u200bPyrimidin-\u200b4,\u200b5,\u200b6-\u200bd3-\u200bamine)

- 53076-59-8(6,8-Dimethoxyl-2-tetralone)

- 34063-53-1(Benzene, 1-nitro-4-[(phenylsulfonyl)methyl]-)

- 37136-99-5(1-[(6-bromohexyl)oxy]-4-chlorobenzene)

- 898419-27-7(N'-(2-ethylphenyl)-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}ethanediamide)

- 1514871-05-6((2-fluoro-3-methoxyphenyl)methylhydrazine)

- 2228911-03-1(tert-butyl 3-1-(propan-2-yl)-1H-pyrazol-4-ylpiperazine-1-carboxylate)

- 1696247-24-1(1-(2-Methoxypropyl)-5-methyl-1H-pyrazol-3-amine)

- 2140327-68-8(Methoxyfenozide-d3)

- 1478617-87-6(3-hydroxy-1-3-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one

Reinheit:99%/99%

Menge:250mg/1g

Preis ($):150.0/508.0